2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone
Description
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone is a chlorinated indanone derivative featuring a chlorine atom at position 2 and a 1,2,2-trichlorovinyl group at position 3 on the indanone backbone. Its molecular formula is C₁₁H₆Cl₄O, with a ketone functional group at position 1. This compound is listed in chemical catalogs (e.g., AldrichCPR product S894362) but lacks extensive published toxicological or pharmacological data . Its structural uniqueness lies in the combination of a chloro-substituted aromatic ring and a reactive trichlorovinyl moiety, which may influence its metabolic fate and biological activity.
Properties
CAS No. |
91634-71-8 |
|---|---|
Molecular Formula |
C11H6Cl4O |
Molecular Weight |
296.0 g/mol |
IUPAC Name |
2-chloro-3-(1,2,2-trichloroethenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6Cl4O/c12-8-7(9(13)11(14)15)5-3-1-2-4-6(5)10(8)16/h1-4,7-8H |
InChI Key |
QEJHEAITLJQAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C2=O)Cl)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone typically involves the chlorination of indanone derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
5-Chloro-1-Indanone (A1BDA)
- Molecular Formula : C₉H₇ClO
- Structure : Chlorine at position 5, ketone at position 1.
- Substitutent position (Cl at 5 vs.
- Research Findings: 5-Chloro-1-indanone lacks nephrotoxic metabolites associated with trichlorovinyl-containing compounds, suggesting a safer toxicological profile .
S-(1,2,2-Trichlorovinyl)-L-Cysteine (TCVC)
- Molecular Formula: C₅H₇Cl₃NO₂S
- Structure : Trichlorovinyl group bonded to a cysteine residue.
- Key Similarities: Both compounds contain the 1,2,2-trichlorovinyl moiety, known to undergo sulfoxidation via flavin-containing monooxygenases (FMOs) .
- Research Findings: TCVC is metabolized to a nephrotoxic sulfoxide (TCVC sulfoxide), which reacts with glutathione (GSH) and causes renal damage . The trichlorovinyl group in 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone may similarly generate reactive intermediates, though direct evidence is lacking.
Perchloroethylene (Perc) Metabolites
- Relevant Metabolite : S-(1,2,2-Trichlorovinyl)glutathione (TCVG) → TCVC.
- Key Similarities :
- Research Findings: Perc’s renal toxicity is attributed to TCVC sulfoxide, a genotoxicant that induces apoptosis in proximal tubules . The indanone backbone in the target compound may confer distinct pharmacokinetics (e.g., slower excretion) compared to Perc’s linear metabolites.
3-(Trichlorovinyl)anilinium Chloride
- Molecular Formula : C₈H₇Cl₄N
- Structure : Trichlorovinyl group attached to an aniline ring.
- Reactivity differences arise from the indanone ketone vs. aniline’s amine group .
Structural and Functional Group Analysis
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